molecular formula C19H31F3Sn B3031918 Stannane, tributyl[4-(trifluoromethyl)phenyl]- CAS No. 86487-19-6

Stannane, tributyl[4-(trifluoromethyl)phenyl]-

Cat. No.: B3031918
CAS No.: 86487-19-6
M. Wt: 435.2 g/mol
InChI Key: HPTXTUCJAKOFES-UHFFFAOYSA-N
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Description

Stannane, tributyl[4-(trifluoromethyl)phenyl]- is an organotin compound with the molecular formula C19H31F3Sn. It is characterized by the presence of a tin atom bonded to three butyl groups and a phenyl group substituted with a trifluoromethyl group.

Mechanism of Action

Target of Action

Stannane, tributyl[4-(trifluoromethyl)phenyl]- is a laboratory chemical

Mode of Action

For instance, they can react with aromatic acyl fluorides in the presence of cesium fluoride .

Result of Action

It’s also classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Stannane, tributyl[4-(trifluoromethyl)phenyl]-. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid releasing this compound into the environment. The stability of this compound can also be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

The synthesis of stannane, tributyl[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)phenyl halides with tributyltin hydride. One common method is the palladium-catalyzed stannylation of aryl halides, where the aryl halide reacts with tributyltin hydride in the presence of a palladium catalyst to form the desired stannane . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Stannane, tributyl[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted aromatic compounds and organotin derivatives.

Scientific Research Applications

Stannane, tributyl[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Organic Synthesis: It is widely used in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the preparation of organotin polymers and materials with unique electronic and optical properties.

    Medicinal Chemistry: Organotin compounds, including stannane, tributyl[4-(trifluoromethyl)phenyl]-, are studied for their potential biological activities and as intermediates in the synthesis of pharmaceuticals.

    Catalysis: It is used as a reagent in various catalytic processes, including cross-coupling reactions and polymerization reactions.

Comparison with Similar Compounds

Stannane, tributyl[4-(trifluoromethyl)phenyl]- can be compared with other organotin compounds, such as:

The uniqueness of stannane, tributyl[4-(trifluoromethyl)phenyl]- lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

tributyl-[4-(trifluoromethyl)phenyl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTXTUCJAKOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380711
Record name Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86487-19-6
Record name Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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